molecular formula C16H12N2O2 B4607286 (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B4607286
M. Wt: 264.28 g/mol
InChI Key: HFLAXZPMZOIMTA-RAXLEYEMSA-N
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Description

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group allows for hydrogen bonding with active sites of enzymes, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can inhibit enzyme activity or modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide
  • (Z)-2-cyano-3-(4-chlorophenyl)-N-phenylprop-2-enamide
  • (Z)-2-cyano-3-(4-fluorophenyl)-N-phenylprop-2-enamide

Uniqueness

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide is unique due to the presence of the hydroxy group, which allows for additional hydrogen bonding and increased reactivity compared to its methoxy, chloro, and fluoro analogs. This makes it more versatile in chemical reactions and potentially more effective in biological applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h1-10,19H,(H,18,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLAXZPMZOIMTA-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
Reactant of Route 2
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

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